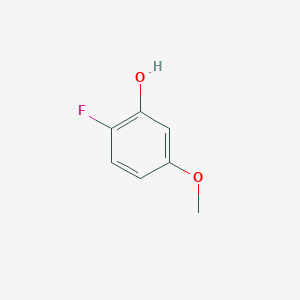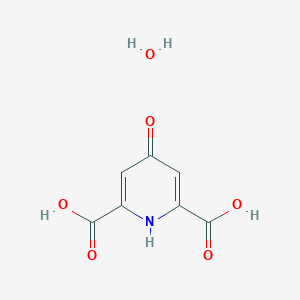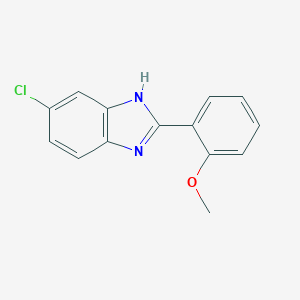
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, also known as CMB, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound is known for its potent biological activity and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood. However, studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exerts its anti-cancer activity by targeting various cellular pathways involved in cell growth and survival. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole can induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to modulate various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes involved in DNA replication and cell division, making it an ideal tool for studying these processes. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for use in cancer therapy.
However, there are also some limitations associated with the use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in lab experiments. 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is a relatively complex molecule, and its synthesis can be challenging. Additionally, the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole. One potential direction is to further elucidate the mechanism of action of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole and its effects on various cellular pathways. Additionally, further studies are needed to determine the potential use of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole in combination with other anti-cancer agents for the treatment of cancer. Finally, the development of more efficient synthesis methods for 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole could facilitate its use in future research and clinical applications.
Synthesemethoden
The synthesis of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole involves the reaction of 2-methoxyaniline with 2-chloro-1-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole is in the field of cancer research. Studies have shown that 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole has also been shown to inhibit the growth and metastasis of cancer cells in various animal models.
Eigenschaften
CAS-Nummer |
133688-90-1 |
|---|---|
Produktname |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
Molekularformel |
C14H11ClN2O |
Molekulargewicht |
258.7 g/mol |
IUPAC-Name |
6-chloro-2-(2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-5-3-2-4-10(13)14-16-11-7-6-9(15)8-12(11)17-14/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
WWSAAZFBTWUWBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



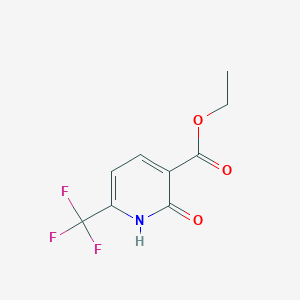
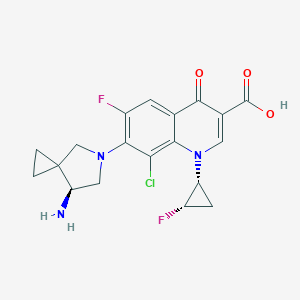
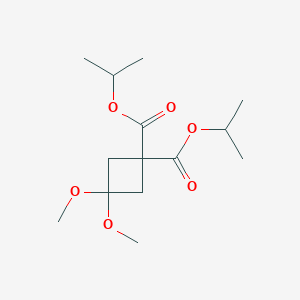
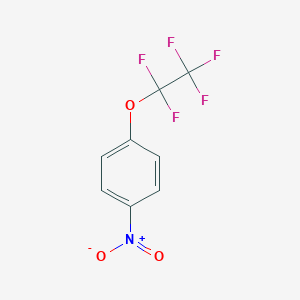


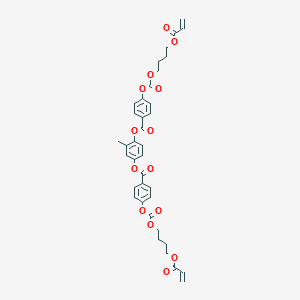

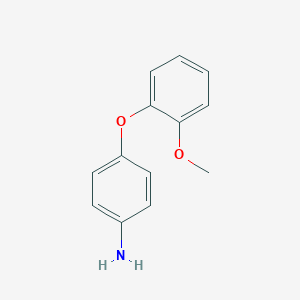
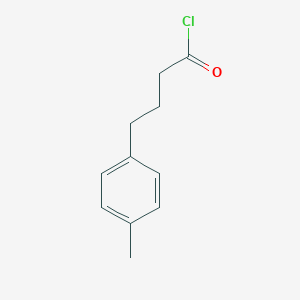
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
